

Application Notes: Flow Cytometry Gating Strategy for CD34+ Hematopoietic Stem Cells

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Introduction

Hematopoietic stem cells (HSCs) are multipotent stem cells that give rise to all blood cell lineages. The CD34 antigen is a transmembrane phosphoglycoprotein expressed on the surface of early hematopoietic stem and progenitor cells.[1][2] Its presence is a key marker for identifying and enumerating HSCs for various clinical and research applications, including assessing the quality of hematopoietic grafts for transplantation.[3][4][5] Flow cytometry is the gold standard for the rapid and accurate quantification of these rare CD34+ cells.[3][6] To ensure accuracy and reproducibility across different laboratories, the International Society for Hematotherapy and Graft Engineering (ISHAGE) has established standardized guidelines for CD34+ cell enumeration.[3][7] These guidelines provide a sequential, multi-parameter gating strategy to reliably identify and quantify viable CD34+ HSCs.

Principle of the Assay

The enumeration of CD34+ HSCs by flow cytometry is a rare-event analysis that relies on a multi-parameter approach. The strategy uses the principles of light scatter and fluorescence to identify the target cell population. Cells are stained with fluorescently-labeled monoclonal antibodies against specific cell surface antigens. The core principle of the ISHAGE protocol is to combine five parameters in a sequential gating strategy:

- Forward Scatter (FSC): Correlates with cell size.
- Side Scatter (SSC): Correlates with internal complexity or granularity.

- CD45 Fluorescence: Identifies all leukocytes and helps distinguish the "blast" population.
- CD34 Fluorescence: Identifies the hematopoietic stem and progenitor cells.
- Viability Dye Fluorescence: Excludes non-viable cells from the analysis.

True CD34+ HSCs are characterized by having low side scatter, FSC properties similar to lymphocytes, bright CD34 expression, and dim CD45 expression.[\[4\]](#)[\[8\]](#)

Key Reagents and Markers

A robust analysis requires a carefully selected panel of antibodies and reagents. The single-platform method, which uses counting beads to provide a direct absolute count, is the current standard.[\[4\]](#)[\[5\]](#)[\[7\]](#)

Component	Antigen/Target	Common Fluorochrome	Purpose
Primary Antibody	CD34	Phycoerythrin (PE)	Identifies hematopoietic stem and progenitor cells. [1]
Pan-Leukocyte Antibody	CD45	Fluorescein Isothiocyanate (FITC)	Identifies all leukocytes and distinguishes the CD45dim "blast" population from other cells and debris.[9][10]
Viability Dye	N/A	7-Aminoactinomycin D (7-AAD)	Excludes dead cells, which can non-specifically bind antibodies, from the final count.[7][8]
Isotype Control	N/A	PE	A non-reactive antibody of the same isotype as the anti-CD34 antibody, used to determine the level of non-specific background staining. [8][9]
Counting Beads	N/A	N/A	Fluorescent beads of a known concentration used in single-platform assays to calculate the absolute cell count directly from the flow cytometer.[7]

Experimental Protocols

Protocol 1: Sample Preparation and Staining (Single-Platform ISHAGE Method)

This protocol is adapted from the ISHAGE guidelines for use with peripheral blood, apheresis products, or bone marrow.

1. Materials and Reagents:

- K2EDTA collection tubes
- Phosphate-Buffered Saline (PBS)
- Antibodies: CD45-FITC, CD34-PE, Isotype Control-PE
- Counting Beads (e.g., Flow-Count Fluorospheres)
- Viability Dye (e.g., 7-AAD)
- Ammonium chloride-based RBC Lysis Buffer

2. Sample Preparation:

- Collect samples in K2EDTA tubes and process within 2 hours for optimal results.[\[11\]](#)
- Ensure the sample is thoroughly mixed by gentle inversion.
- If the leukocyte count is greater than $10 \times 10^9/L$, dilute the sample with a compatible medium.[\[9\]](#)
- Label tubes for the test sample (CD45/CD34), the isotype control (CD45/Isotype), and any necessary single-stain compensation controls.

3. Staining Procedure:

- Aliquot 100 μL of the sample (or diluted sample) into the appropriately labeled tubes.

- Add the pre-titrated volumes of CD45-FITC, CD34-PE, and Isotype Control-PE antibodies to their respective tubes.
- Vortex gently and incubate for 15-20 minutes at room temperature, protected from light.[12]
- Perform RBC lysis by adding 2 mL of ammonium chloride-based lysing solution. Incubate for 10 minutes at room temperature. Do not wash after lysis.
- Just prior to analysis, add a precise volume of counting beads to each tube.
- Add 7-AAD viability dye to all tubes except for single-stained controls.[12]
- Vortex gently and proceed immediately to data acquisition.

Protocol 2: Flow Cytometer Setup and Data Acquisition

1. Instrument Setup and Controls:

- Use unstained cells to set the initial forward and side scatter voltages to place the leukocyte population on scale.
- Use single-color controls for each fluorochrome in the panel to perform fluorescence compensation, correcting for spectral overlap.
- Fluorescence-Minus-One (FMO) controls are highly recommended in multicolor panels to accurately set positive gates.[12]

2. Data Acquisition:

- Create an initial dot plot of FSC vs. SSC to visualize the cell populations.
- Create a second plot of CD45 vs. SSC to ensure all leukocyte populations are visible.
- Set an acquisition threshold on FSC to exclude the majority of debris and unlysed red blood cells.
- Acquire data for all sample tubes. It is critical to acquire a sufficient number of events. For statistical validity, a minimum of 100 viable CD34+ events should be collected in the final

gate.[10]

Data Analysis: The ISHAGE Sequential Gating Strategy

The ISHAGE protocol uses a sequential, Boolean gating strategy to accurately identify CD34+ cells. The process involves creating a series of gates, where each subsequent gate is dependent on the previous one.

Caption: ISHAGE sequential gating workflow for CD34+ HSC identification.

Step-by-Step Gating Description:

- Gate 1: Identify Leukocytes (FSC vs. SSC): Create a gate (P1) around the leukocyte population based on its characteristic light scatter properties, excluding debris, platelets, and unlysed RBCs.[6]
- Gate 2: Select CD45+ Events (CD45 vs. SSC): Viewing only the events from P1, create a gate (P2) that includes all CD45-positive cells.[6]
- Gate 3: Isolate Potential CD34+ Cells (CD34 vs. SSC): While still viewing events from P2, create a liberal gate (P3) around all events that show positive staining for CD34.
- Gate 4: Isolate the "Blast" Population (CD45 vs. SSC): Again, viewing events from P2, create a specific gate (P4) around the cells that are CD45dim and have low side scatter. This is the characteristic location of hematopoietic stem and progenitor cells.[6][8]
- Gate 5: Combine Gates (Boolean Logic): Create a new plot that displays only the events that are present in BOTH Gate 3 (CD34+) AND Gate 4 (CD45dim/low SSC). This logical AND operation significantly cleans up the analysis by excluding CD34-negative "blast" cells and CD34-positive events that do not have blast characteristics.
- Gate 6: Final Identification (FSC vs. SSC): Display the events from the combined Boolean gate on a final FSC vs. SSC plot. Draw a final gate (P6) around the compact cluster of cells representing the true, viable CD34+ HSC population.[6] The number of events in this final gate is used for quantification.

Viability: The exclusion of non-viable, 7-AAD positive cells should be applied early in the gating strategy, typically after identifying the initial leukocyte population in Gate 1.

Experimental Workflow Overview

Caption: High-level experimental workflow from sample to result.

Quantitative Data and Quality Control

Accurate quantification requires adherence to strict quality control measures.

Table 2: Typical CD34+ Cell Frequencies

Sample Source	Typical Frequency of CD34+ Cells
Normal Bone Marrow	1% - 3% of mononuclear cells[9]
Normal Peripheral Blood	0.01% - 0.1% of leukocytes[9]
Mobilized Peripheral Blood	0.1% - 8% of leukocytes[10]
Apheresis Product	Highly variable, dependent on mobilization success
Cord Blood	~0.1% - 1.0% of mononuclear cells

Table 3: Key ISHAGE Quality Control Criteria

Parameter	Requirement	Rationale
Minimum CD34+ Events	Acquire at least 100 CD34+ events in the final gate.	Ensures statistical precision and a coefficient of variation (CV) of 10% or less.[10]
Isotype Control	Non-specific events in the final CD34+ gate should be minimal.	Confirms that the staining observed with the CD34 antibody is specific.[8][9]
Viability	The analysis must be performed on viable cells only.	Dead cells can cause false positive results due to non-specific antibody binding.
Bead Count (Single-Platform)	A sufficient number of counting beads must be acquired for accurate volume calculation.	Ensures the denominator for the absolute count calculation is statistically robust.

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- To cite this document: BenchChem. [Application Notes: Flow Cytometry Gating Strategy for CD34+ Hematopoietic Stem Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668756#flow-cytometry-gating-strategy-for-cd34-hematopoietic-stem-cells>]

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